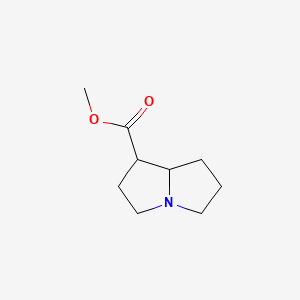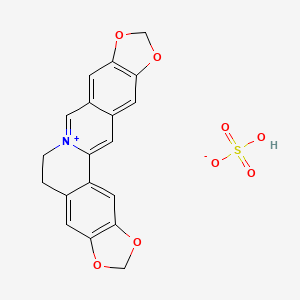![molecular formula C24H15Br2N B12103626 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a biphenyl group attached to the carbazole core, with bromine atoms at the 3 and 6 positions, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Bromination: The carbazole core is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The biphenyl group is then attached to the carbazole core through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling and bromination reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction of the bromine atoms can yield the corresponding hydrogenated carbazole derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, carbazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The brominated carbazole derivative may exhibit enhanced biological activity due to the presence of bromine atoms.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and bromine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole: Lacks the bromine atoms and biphenyl group, resulting in different chemical and biological properties.
3,6-Dibromocarbazole: Similar bromination pattern but lacks the biphenyl group.
9-(4-Biphenyl)carbazole: Similar structure but without bromine atoms.
Uniqueness
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is unique due to the presence of both the biphenyl group and bromine atoms, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C24H15Br2N |
|---|---|
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-8-12-23-21(14-18)22-15-19(26)9-13-24(22)27(23)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15H |
Clave InChI |
IAKDQKZAHDTVFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)

![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)



